molecular formula C21H26N2O2 B5628976 Furan-2-yl[4-(4-phenylcyclohexyl)piperazin-1-yl]methanone

Furan-2-yl[4-(4-phenylcyclohexyl)piperazin-1-yl]methanone

Cat. No.: B5628976
M. Wt: 338.4 g/mol
InChI Key: UUGBPZANHDWCAU-UHFFFAOYSA-N
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Description

Furan-2-yl[4-(4-phenylcyclohexyl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a piperazine ring, and a phenylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl[4-(4-phenylcyclohexyl)piperazin-1-yl]methanone typically involves multicomponent reactions. One common method is the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide in a one-pot operation . This catalyst-free approach allows for the efficient construction of the compound with high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of multicomponent reactions and one-pot synthesis can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger volumes.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl[4-(4-phenylcyclohexyl)piperazin-1-yl]methanone can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to modify the functional groups attached to the piperazine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the piperazine ring can produce secondary amines.

Scientific Research Applications

Furan-2-yl[4-(4-phenylcyclohexyl)piperazin-1-yl]methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.

    Industry: It can be used in the production of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Furan-2-yl[4-(4-phenylcyclohexyl)piperazin-1-yl]methanone involves its interaction with molecular targets such as enzymes and receptors. The furan ring can participate in hydrogen bonding and π-π interactions, while the piperazine ring can interact with various receptors in the body. These interactions can modulate biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Pyridyl)piperazine
  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline
  • 1-Phenylpiperazine

Uniqueness

Furan-2-yl[4-(4-phenylcyclohexyl)piperazin-1-yl]methanone is unique due to its combination of a furan ring, a piperazine ring, and a phenylcyclohexyl group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .

Properties

IUPAC Name

furan-2-yl-[4-(4-phenylcyclohexyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c24-21(20-7-4-16-25-20)23-14-12-22(13-15-23)19-10-8-18(9-11-19)17-5-2-1-3-6-17/h1-7,16,18-19H,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGBPZANHDWCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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